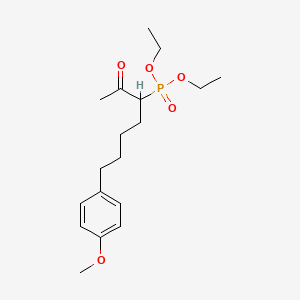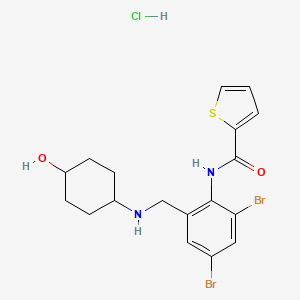
trans-1,2-Dihydrobenz(c)acridine-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCRIS 5412 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS), a database maintained by the National Library of Medicine. This compound is known for its potential carcinogenic properties and is studied extensively in the field of toxicology and cancer research.
準備方法
The preparation of CCRIS 5412 involves several synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires a series of chemical reactions, including condensation, cyclization, and purification steps. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
CCRIS 5412 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
CCRIS 5412 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical reactions and analytical techniques.
Biology: It is studied for its effects on cellular processes and its potential role in inducing mutations.
Medicine: Research focuses on its carcinogenic properties and its potential use in developing cancer treatments.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of CCRIS 5412 involves its interaction with cellular components, leading to changes in cellular processes. It targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in gene expression and protein function.
類似化合物との比較
CCRIS 5412 is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
CCRIS 5413: Another compound listed in the CCRIS database with similar carcinogenic properties.
CCRIS 5414: Known for its mutagenic effects and studied in toxicology research.
Compared to these compounds, CCRIS 5412 has distinct chemical properties and biological effects, making it a valuable compound for research in various fields.
特性
CAS番号 |
85617-39-6 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
(1S,2S)-1,2-dihydrobenzo[c]acridine-1,2-diol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)18-16(12)15(10)17(14)20/h1-9,14,17,19-20H/t14-,17+/m0/s1 |
InChIキー |
RVKGJJYCPFLRJL-WMLDXEAASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)[C@@H]([C@H](C=C4)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)






![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)





